Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate
Overview
Description
Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications
Research has shown that tert-butyl groups play a crucial role in the synthesis of highly strained unsaturated compounds, such as propellanes, which are useful intermediates in organic synthesis. For example, the synthesis of highly strained unsaturated propellanes demonstrates the utility of tert-butyl groups in facilitating reactions under controlled conditions, leading to compounds with unique structures and properties (Toda, Fumio et al., 1978).
Chiral Auxiliary and Asymmetric Synthesis
Tert-butyl groups are also employed in the design of chiral auxiliaries for asymmetric synthesis, as seen in the preparation of enantiomerically pure compounds. These chiral auxiliaries enable the selective synthesis of one enantiomer over another, which is critical in pharmaceutical research and the development of drugs with high specificity and efficacy (Studer, A. et al., 1995).
Material Science and Polymer Chemistry
In the field of materials science, tert-butyl groups have been incorporated into polymers to enhance their properties, such as solubility and stability. For instance, the development of a tert-butylating reagent for the efficient tert-butylation of alcohols and carboxylic acids highlights the importance of tert-butyl groups in modifying material properties for specific applications (Yamada, Kohei et al., 2016).
Photochemical Applications
The role of tert-butyl groups in photochemical reactions is exemplified by the synthesis of cyclopropenone-containing enediyne precursors. These compounds, which undergo efficient decarbonylation upon UV irradiation, demonstrate the potential of tert-butyl groups in facilitating photochemical transformations with applications in drug development and photodynamic therapy (Poloukhtine, Andrei A. et al., 2005).
properties
IUPAC Name |
tert-butyl 5-prop-2-ynyl-3,4,5,11-tetrazatricyclo[6.2.1.02,6]undeca-2(6),3-diene-11-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-5-8-18-12-9-10-6-7-11(13(12)16-17-18)19(10)14(20)21-15(2,3)4/h1,10-11H,6-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHDYTIJXQECFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3=C(C2)N(N=N3)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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